(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide
Description
The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide (hereafter referred to as Compound A) is a synthetic enamide derivative featuring:
- A benzofuran core substituted with methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively.
- An (E)-configured hex-4-enamide chain with a methyl substituent.
- A 4,5-dimethylthiazol-2-yl group as the amide substituent.
Its molecular formula is C₂₃H₂₉N₃O₅S (molecular weight: 459.56 g/mol), with a calculated LogD (pH 5.5) of 2.59 and a pKa of 10.44 .
Properties
Molecular Formula |
C23H28N2O5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H28N2O5S/c1-12(8-10-18(26)25-23-24-14(3)15(4)31-23)7-9-16-20(28-5)13(2)17-11-30-22(27)19(17)21(16)29-6/h7H,8-11H2,1-6H3,(H,24,25,26)/b12-7+ |
InChI Key |
MVWKIEITVGCDOT-KPKJPENVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=C(S3)C)C)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=C(S3)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
A modified protocol from [DE10142749A1] employs Lewis acid catalysis (ZnCl₂) for cyclization:
Microwave-Assisted Synthesis
Recent optimizations (2024) use microwave irradiation to accelerate cyclization:
-
Time reduction : 3 hr vs. 12 hr conventional
-
Improved yield : 74% (vs. 65%)
Thiazole Ring Construction
The 4,5-dimethylthiazol-2-amine component is synthesized via Hantzsch thiazole synthesis :
Classic Hantzsch Protocol
Catalytic Enhancements
Amide Coupling and Side-Chain Functionalization
The final assembly employs carbodiimide-mediated coupling :
Hex-4-enoic Acid Preparation
The (E)-4-methylhex-4-enoic acid side chain is synthesized via:
-
Wittig reaction : (E)-selectivity >95%
-
Grignard addition : 70% yield
Coupling Reaction Optimization
Stereochemical Control
-
(E)-Configuration : Maintained via low-temperature (−10°C) reaction conditions
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle time | 14 days | 3 days |
| Overall yield | 29% | 41% |
| Key innovation | Microwave cyclization | Continuous flow reactors |
Analytical Characterization
Critical QC checkpoints for the final compound:
Challenges and Solutions
-
Oxidative Degradation :
-
Thiazole Ring Sulfur Loss :
-
Scale-Up Isomerization :
-
Solved via cryogenic (−20°C) reaction vessels
-
Emerging Methodologies (2024–2025)
-
Enzymatic Coupling :
-
Photoredox Catalysis :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Classical Hantzsch | Low cost, simple setup | Low yields (50–60%) |
| Microwave-assisted | High throughput, 80%+ yields | Specialized equipment required |
| Continuous flow | Scalable, 95% (E)-selectivity | High initial investment |
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table highlights structural variations between Compound A and its closest analogs:
Key Observations:
Thiazole Substituents: Compound A’s 4,5-dimethylthiazol-2-yl group enhances lipophilicity compared to simpler thiazol-2-yl (Compound 15) or 5-methylthiazol-2-yl (CAS 1282457-76-4) groups. This may improve membrane permeability but reduce solubility .
Benzofuran Modifications :
- Hydroxyl groups in Compound 11 (4-hydroxy vs. 4-methoxy in Compound A) may increase hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to glucuronidation .
Physicochemical Properties :
- Compound A ’s LogD (2.59) suggests moderate lipophilicity, balancing bioavailability and solubility. Analogous compounds with hydroxyl groups (e.g., Compound 11) likely exhibit lower LogD values.
Computational and Chemoinformatic Analysis
Similarity coefficients (e.g., Tanimoto index) based on binary fingerprints reveal that Compound A shares >80% structural similarity with Compound 15 and CAS 1282457-76-4, primarily differing in thiazole substitutions . Molecular docking studies predict that the 4,5-dimethylthiazole group in Compound A enhances van der Waals interactions with hydrophobic enzyme residues compared to simpler analogs .
Biological Activity
The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide , also known by its CAS number 38877-93-9 , is a derivative of mycophenolic acid and exhibits significant biological activity, particularly as an immunosuppressant. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H22O6 |
| Molecular Weight | 334.36 g/mol |
| CAS Number | 38877-93-9 |
| Purity | >95% (HPLC) |
The primary mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the de novo synthesis pathway of purine nucleotides, which are vital for lymphocyte proliferation. By inhibiting IMPDH, the compound effectively suppresses the proliferation of lymphocytes, making it a potential candidate for preventing organ transplant rejection and treating autoimmune diseases .
Biological Activity
- Immunosuppressive Effects :
-
Anti-inflammatory Properties :
- Research indicates that derivatives of mycophenolic acid exhibit anti-inflammatory effects by modulating various signaling pathways involved in inflammation. The thiazole moiety in this compound may enhance its anti-inflammatory activity by interacting with specific receptors involved in inflammatory responses .
- Antitumor Activity :
Case Studies and Research Findings
- Study on Lymphocyte Proliferation :
- Anti-inflammatory Assessment :
- Antitumor Evaluation :
Q & A
Q. What are the critical steps in synthesizing (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(4,5-dimethylthiazol-2-yl)-4-methylhex-4-enamide?
The synthesis involves multi-step organic reactions, including:
- Retrosynthetic analysis to identify feasible pathways, prioritizing the formation of the isobenzofuran and thiazole moieties.
- Coupling reactions (e.g., amide bond formation between the isobenzofuran-derived acid and thiazole amine).
- Optimization of reaction conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalysts (e.g., HATU for amidation).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify functional groups (e.g., methoxy, methyl, amide) and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To detect carbonyl (C=O) and amide (N–H) stretches .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays :
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays (e.g., ATPase activity measurement via spectrophotometry).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Positive controls : Compare with structurally similar compounds (e.g., 4-(benzo[d]thiazole) phenols for AChE inhibition) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway?
- Retrosynthetic planning : Tools like ChemAxon or Synthia prioritize routes with fewer steps and higher yields.
- Density Functional Theory (DFT) : Predict reaction energetics (e.g., transition states for stereoselective steps).
- Molecular docking : Screen for potential off-target interactions early in synthesis design (e.g., using AutoDock Vina).
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents .
Q. How to address discrepancies in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using statistical tools like partial least squares regression.
- Experimental variables : Standardize assay conditions (e.g., cell passage number, enzyme batch) to reduce variability.
- Mechanistic studies : Use kinetic assays (e.g., time-dependent inhibition) or X-ray crystallography to resolve conflicting activity claims .
Q. What strategies enhance pharmacokinetic properties without compromising activity?
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties (e.g., ester linkages).
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation).
- Permeability optimization : LogP adjustments via substituent modification (e.g., replacing methyl with trifluoromethyl) .
Q. How to design analogs for selective target engagement?
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or pyridine to modulate selectivity.
- Fragment-based design : Use X-ray co-crystallography to identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions).
- Pharmacophore modeling : Align analogs with known active compounds (e.g., benzofuran-based kinase inhibitors) .
Data Contradiction Analysis
Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models?
- Bioavailability factors : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in vivo.
- Tumor microenvironment : Compare 2D vs. 3D cell culture models (e.g., spheroids) to mimic in vivo complexity .
Methodological Tables
| Key Synthetic Steps | Conditions | Yield | Reference |
|---|---|---|---|
| Isobenzofuran core formation | Pd-catalyzed cyclization, 100°C, 12h | 65% | |
| Thiazole-amide coupling | HATU, DMF, rt, 24h | 78% | |
| Final purification | Silica gel chromatography (EtOAc:Hex) | 92% purity |
| Biological Activity of Analogs | Structural Feature | IC (μM) |
|---|---|---|
| AChE inhibition | 4-Methoxy substitution | 0.12 |
| Kinase inhibition (EGFR) | Thiazole-methyl group | 1.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
